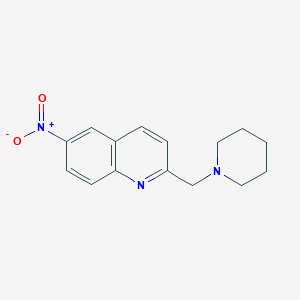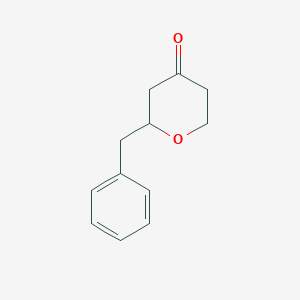![molecular formula C18H24N4O B13876680 4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)
4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazoline core structure substituted with azepane and morpholine groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate reagents.
Introduction of the azepane group: This step involves the substitution of the quinazoline core with azepane using suitable reagents and conditions.
Attachment of the morpholine group:
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine involves its interaction with specific molecular targets and pathways. For example, in cancer research, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis . Additionally, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of bacterial cell membranes .
Comparison with Similar Compounds
4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine can be compared with other quinazoline derivatives, such as:
Erlotinib: A well-known anticancer drug that targets epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another anticancer agent that inhibits EGFR tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C18H24N4O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[4-(azepan-1-yl)quinazolin-7-yl]morpholine |
InChI |
InChI=1S/C18H24N4O/c1-2-4-8-22(7-3-1)18-16-6-5-15(13-17(16)19-14-20-18)21-9-11-23-12-10-21/h5-6,13-14H,1-4,7-12H2 |
InChI Key |
DIBSTHXTIHLJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=CC(=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B13876609.png)
![Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13876618.png)

![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)

![1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13876640.png)






![Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13876664.png)

